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Compound of Interest

Compound Name: Tetrakis(trimethylsiloxy)silane

Cat. No.: B1585261

For Researchers, Scientists, and Drug Development Professionals

Core Properties and Data

Tetrakis(trimethylsiloxy)silane, identified by the CAS number 3555-47-3, is a notable
organosilicon compound with the chemical formula Si[OSi(CHs)s]4.[1] This colorless liquid is a
key precursor in materials science, particularly valued for its role in creating silicon-based thin
films. Its distinct molecular architecture, featuring a central silicate core tetrahedrally bonded to
four trimethylsiloxy groups, provides it with unique properties suitable for various advanced
applications. This guide offers a detailed examination of its chemical and physical
characteristics, synthesis methods, applications, and safety protocols, emphasizing
experimental procedures and technical specifications.

A compilation of the essential quantitative data for Tetrakis(trimethylsiloxy)silane is provided
in the table below.
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Property

Value

CAS Number

3555-47-3[1]

Molecular Formula

C12H3604Sis[1]

Molecular Weight 384.84 g/mol [1]
Appearance Colorless liquid[2]
Density 0.87 g/mL at 25 °C[1]
Boiling Point 103-106 °C at 2 mmHg[1]

Refractive Index

n20/D 1.389[1]

Flash Point 76 °C (closed cup)[1]

InChl Key VNRWTCZXQWOWIG-UHFFFAOYSA-N[1]
C--INVALID-LINK--(C)O--INVALID-LINK--

SMILES (C)C">Si(O--INVALID-LINK--(C)C)O--INVALID-

LINK--(C)C[1]

Synthesis Protocol

A detailed experimental procedure for the synthesis of Tetrakis(trimethylsiloxy)silane is

outlined below.

Experimental Protocol: Synthesis of
Tetrakis(trimethylsiloxy)silane[3]

Materials and Equipment:

Silicon tetrachloride (1.0 mol, 169.9 g)
Trimethylchlorosilane (4.5 mol, 488.7 g)
Trifluoromethanesulfonic acid (15.0 g)

Water (10 mol, 180.0 g)
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e Anhydrous sodium sulfate

e Ice

o 1 L four-necked flask

e Mechanical stirrer

e |ce water bath

e Dropping funnel

o Gas absorption apparatus for HCI

e Separatory funnel

« Distillation setup

Procedure:

Charge a 1 L four-necked flask with silicon tetrachloride (1.0 mol) and trimethylchlorosilane
(4.5 mol).

« Introduce trifluoromethanesulfonic acid (15.0 g) into the flask.

« Initiate stirring at a rate of 120 rpm and cool the flask to a temperature range of 0 to -10 °C
using an ice water bath.

e Add water (10 mol) dropwise to the reaction mixture over a 3-hour period. The hydrogen
chloride gas generated during this addition should be neutralized using a water falling film
trap.

» Following the complete addition of water, allow the reaction to age for an additional 2 hours
while maintaining the temperature between 0 and 10 °C.

o Transfer the cooled reaction mixture to a separatory funnel and let it stand for 15 minutes to
facilitate phase separation.
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« |solate the upper organic layer, which contains the crude product, by draining and discarding
the lower aqueous hydrochloric acid phase.

o Wash the crude Tetrakis(trimethylsiloxy)silane four times with 200 g portions of water.
e Dry the organic phase over 20 g of anhydrous sodium sulfate for 8 hours.

 Purify the final product via distillation. This process is expected to yield approximately 98.4%
of Tetrakis(trimethylsiloxy)silane with a purity of 98.2%, as confirmed by gas
chromatography.[3]

Key Applications

The principal application of Tetrakis(trimethylsiloxy)silane lies in its use as a precursor in
Plasma Enhanced Chemical Vapor Deposition (PECVD) for the fabrication of silicon-based thin
films, including silicon dioxide (SiO2) and silicon oxycarbide (SiCOH). These films are integral
to the microelectronics industry and are also employed as protective coatings.

PECVD of Nanostructured SiO2-like Films

Tetrakis(trimethylsiloxy)silane is utilized for the atmospheric pressure deposition of
nanostructured films that are chemically similar to silicon dioxide.[4][5] The morphology of
these films can be controlled by adjusting the plasma conditions, allowing for the creation of
surfaces ranging from compact and smooth to complex, nano-dendritic 3D structures.[4][5]

Equipment and Materials:
o Atmospheric pressure plasma jet system (microwave or radiofrequency)

Precursor bubbler

Mass flow controllers

Substrate holder

Tetrakis(trimethylsiloxy)silane (TTMS)

Argon (carrier gas)

© 2025 BenchChem. All rights reserved. 4 /13 Tech Support


https://www.benchchem.com/product/b1585261?utm_src=pdf-body
https://www.benchchem.com/product/b1585261?utm_src=pdf-body
https://www.chemicalbook.com/synthesis/tetrakis-trimethylsiloxy-silane.htm
https://www.benchchem.com/product/b1585261?utm_src=pdf-body
https://www.benchchem.com/product/b1585261?utm_src=pdf-body
https://is.muni.cz/publication/1317983/1-s2.0-S0257897215302851-main.pdf
https://www.researchgate.net/publication/283984473_Tetrakistrimethylsilyloxysilane_for_nanostructured_SiO2-like_films_deposited_by_PECVD_at_atmospheric_pressure
https://is.muni.cz/publication/1317983/1-s2.0-S0257897215302851-main.pdf
https://www.researchgate.net/publication/283984473_Tetrakistrimethylsilyloxysilane_for_nanostructured_SiO2-like_films_deposited_by_PECVD_at_atmospheric_pressure
https://www.benchchem.com/product/b1585261?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585261?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e Substrates (e.g., silicon wafers, glass)

Procedure:

Fill the bubbler with liquid TTMS precursor.

o Utilize argon as a carrier gas, with flow rates between 90 and 435 sccm, to transport TTMS
vapors to the plasma jet. The precursor flow rate can be confirmed by gravimetric analysis.

e Maintain a main argon gas flow of 2.6 sim through the plasma jet.
» Position the substrate approximately 6 mm from the nozzle of the discharge tube.

o Generate the plasma using either a microwave (2.45 GHz) or a radiofrequency (27.12 MHz)
source. Typical power settings are in the range of 6 to 15 W for the RF jet and higher, around
235 W, for the microwave jet.[4][5]

o A standard deposition time is approximately 5 minutes.[4][5]

The resulting films possess a chemical composition approaching that of SiOz, with a carbon
content of less than 5%.[4][5]

Surface Modification of Biomaterials

While specific studies detailing the use of Tetrakis(trimethylsiloxy)silane for biomaterial
surface modification are not prevalent, the broader class of organosilanes is extensively used
for such purposes.[6][7][8][9] This process generally involves the hydrolysis of the silane's
alkoxy groups to form reactive silanols. These silanols then undergo condensation with
hydroxyl groups present on the biomaterial's surface, resulting in a durable, covalent bond.
This technique can be employed to alter surface properties, such as hydrophobicity. The
molecular structure of Tetrakis(trimethylsiloxy)silane suggests its potential for similar
applications.

Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
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1H and 3C NMR are fundamental techniques for the structural elucidation and characterization
of Tetrakis(trimethylsiloxy)silane.

Equipment and Materials:

NMR Spectrometer (400 MHz or higher)

Standard NMR tubes

Tetrakis(trimethylsiloxy)silane sample

Deuterated solvent (e.g., CDCIs)

Tetramethylsilane (TMS) as an internal standard
Sample Preparation:

o Dissolve a small quantity of the Tetrakis(trimethylsiloxy)silane sample in the chosen
deuterated solvent within an NMR tube.

e Add a trace amount of TMS to serve as an internal reference (0 ppm).
Typical 13C NMR Acquisition Parameters:

e Pulse Program: zgdc30 (for quantitative analysis without the Nuclear Overhauser Effect,
zgpg30 is also suitable)

e Acquisition Time (AQ): Approximately 1.0 s

o Relaxation Delay (D1): Approximately 2.0 s

o Number of Scans (NS): 128 or higher, contingent on sample concentration.
o Pulse Width (P1): Calibrated for a 30° pulse angle.

e Spectral Width (sw): Approximately 250 ppm, centered around 100 ppm.

1H NMR spectra can typically be acquired with a shorter relaxation delay and a reduced
number of scans.
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Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective method for determining the purity of
Tetrakis(trimethylsiloxy)silane and for its quantification in diverse sample matrices.

Equipment and Materials:

Gas Chromatograph coupled to a Mass Spectrometer

GC column appropriate for organosilicon compounds (e.g., DB-5ms)

Tetrakis(trimethylsiloxy)silane sample

High-purity solvent for dilution (e.g., hexane)
Typical GC-MS Parameters:
e Injector Temperature: 250 °C

o Oven Temperature Program: Initial temperature of 50 °C for 2 minutes, followed by a ramp of
10 °C/min to 280 °C, with a final hold for 5 minutes.

o Carrier Gas: Helium at a constant flow of 1 mL/min.

e MS lon Source Temperature: 230 °C

e MS Quadrupole Temperature: 150 °C

e Mass Range: m/z 40-500

Reaction Mechanisms and Pathways

Hydrolysis and Condensation

The hydrolysis and condensation of alkoxysilanes are cornerstone reactions in sol-gel science
and surface chemistry. Although specific kinetic data for Tetrakis(trimethylsiloxy)silane are
not widely published, the general mechanism for alkoxysilanes is well-understood.[10][11][12]
[13]
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This process occurs in two primary stages:

e Hydrolysis: The Si-O-Si bonds of the trimethylsiloxy moieties undergo hydrolysis to yield
silanol groups (Si-OH) and trimethylsilanol. This reaction can be catalyzed by either acids or
bases.

o Condensation: The resultant silanol groups can then condense with other silanols to form
extended siloxane (Si-O-Si) networks, with the concurrent elimination of water or alcohol.

The kinetics of these reactions are dependent on several factors, including pH, water
concentration, solvent choice, and temperature.[13][14]

Safety and Handling

Tetrakis(trimethylsiloxy)silane is designated as a hazardous chemical. A summary of its GHS
hazard classifications is provided below.

Hazard Class Hazard Statement
Skin Irritation H315: Causes skin irritation[1]
Eye Irritation H319: Causes serious eye irritation[1]

Specific target organ toxicity — single exposure H335: May cause respiratory irritation[1]

Recommended Handling Procedures:[1]

Always wear appropriate protective gloves, clothing, and eye/face protection.

Conduct all work in a well-ventilated area or outdoors.

Avoid inhaling any dust, fumes, gas, mist, vapors, or spray.

Thoroughly wash any exposed skin after handling.

Store in a tightly sealed container in a well-ventilated location.
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Relevance to Drug Development and Signaling
Pathways

At present, there is a lack of scientific literature detailing any direct application of
Tetrakis(trimethylsiloxy)silane in drug development, drug delivery platforms, or the
modulation of biological signaling pathways. While silica-based nanomaterials are a subject of
investigation for drug delivery, the research has predominantly centered on materials
synthesized from other precursors, such as tetraethyl orthosilicate (TEOS).[15][16] Similarly,
biocompatibility assessments have been performed on generic silica surfaces, but not
specifically on films produced from Tetrakis(trimethylsiloxy)silane.[6] Consequently, the
potential utility of this compound in the biomedical arena remains an open area for future

research.

Visual Representations
Synthesis Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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